molecular formula C15H14N2O2S B11111174 N-(2-oxo-2-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(2-oxo-2-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B11111174
M. Wt: 286.4 g/mol
InChI Key: WTAQGGCWGPNDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic organic compound that features both a phenyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Phenylethyl Intermediate: This can be achieved through the reaction of benzaldehyde with an appropriate reagent to form the 2-oxo-2-phenylethyl intermediate.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the pyridine-2-thiol reacts with the intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide group, typically through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pyridine ring.

    Reduction: Reduction reactions could target the carbonyl group in the phenylethyl moiety.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially involving the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Conditions for substitution reactions could involve bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-oxo-2-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide could have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-phenylethyl)-2-(pyridin-2-ylthio)acetamide
  • N-(2-oxo-2-phenylethyl)-2-(pyridin-3-ylsulfanyl)acetamide

Uniqueness

The uniqueness of N-(2-oxo-2-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide could lie in its specific structural features, such as the position of the pyridine ring and the nature of the substituents. These features could confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

N-phenacyl-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C15H14N2O2S/c18-13(12-6-2-1-3-7-12)10-17-14(19)11-20-15-8-4-5-9-16-15/h1-9H,10-11H2,(H,17,19)

InChI Key

WTAQGGCWGPNDBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)CSC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.